Quinolactacide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

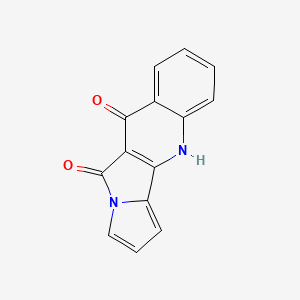

Quinolactacide is a natural product found in Penicillium citrinum with data available.

科学的研究の応用

Insecticidal Activity

Quinolactacide exhibits notable insecticidal properties, particularly against agricultural pests. Research indicates that it demonstrates significant mortality rates against the green peach aphid (Myzus persicae), with an observed efficacy at concentrations of 250 parts per million (ppm) and higher. Specifically, studies have reported:

- Mortality Rates :

These findings suggest that this compound could be developed into a natural insecticide, offering a potential alternative to synthetic pesticides in agricultural practices.

Antibacterial Properties

Recent studies have expanded the understanding of this compound's antibacterial capabilities, particularly concerning biofilm formation. The compound has been shown to inhibit and disperse biofilms formed by Pseudomonas aeruginosa, a common pathogen associated with chronic infections. Key findings include:

- Biofilm Inhibition :

This property positions this compound as a promising candidate for addressing bacterial resistance, particularly in clinical settings.

Drug Development Potential

The structural characteristics of this compound contribute to its potential as a lead compound in drug discovery. Its unique pyrrolyl and lactam features are associated with various biological activities, making it a subject of interest for further synthetic modifications aimed at enhancing efficacy and reducing toxicity. The following aspects are noteworthy:

- Structural Features :

Summary Table of this compound Applications

| Application | Activity Description | Concentration/Effect |

|---|---|---|

| Insecticidal | Mortality against green peach aphid | 100% mortality at 500 ppm |

| Mortality against diamondback moth | 42% mortality at 500 ppm | |

| Antibacterial | Inhibition of Pseudomonas aeruginosa biofilms | IC50 = 16.7 μM (S-enantiomer) |

| Dispersion of preformed biofilms | DC50 = 42.2 μM (S-enantiomer) | |

| Drug Development | Potential lead compound for antibiotic development | Structural modifications ongoing |

化学反応の分析

Insecticidal Activity

Quinolactacide has shown insecticidal activity against certain pests .

-

It exhibited 100% mortality against the green peach aphid (Myzus persicae) at 500 ppm .

-

It showed 42% mortality against the diamondback moth (Plutella xylostella) at the same concentration .

-

At 250 ppm, this compound demonstrated 88% mortality against the green peach aphid .

Reactions and Intermediates

During the synthesis of this compound, various intermediates and reaction conditions play a crucial role .

-

The use of 9-AJ as a catalyst in the tandem acyl transfer–cyclization is significant. A time course experiment using 1H NMR spectroscopy revealed that the 1,4-addition of 9-AJ to the ynone system is the rate-determining step .

-

The synthesis can be influenced by the substituents on the N, N-diacyl-o-alkynoylaniline derivatives. Less-hindered acyl groups are selectively transferred to the C-3 position on the quinolinone skeleton .

Structural Analysis

The structure of this compound and its synthetic intermediates have been confirmed through various spectroscopic methods, including IR and NMR . X-ray crystallographic analysis has also been used to confirm the structure of related compounds synthesized using similar methods .

Quinolactacins

This compound is structurally related to quinolactacins, which also exhibit biological activities . These compounds have been the subject of synthetic studies, but their insecticidal activity has not always been reported .

特性

CAS番号 |

856216-29-0 |

|---|---|

分子式 |

C14H8N2O2 |

分子量 |

236.22 g/mol |

IUPAC名 |

9,15-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,11,13-hexaene-2,16-dione |

InChI |

InChI=1S/C14H8N2O2/c17-13-8-4-1-2-5-9(8)15-12-10-6-3-7-16(10)14(18)11(12)13/h1-7H,(H,15,17) |

InChIキー |

QFTHRUCJNWMSRD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |

同義語 |

quinolactacide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。